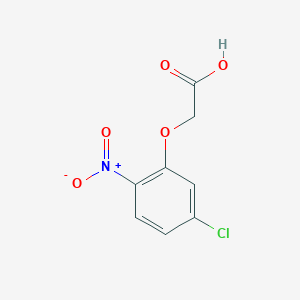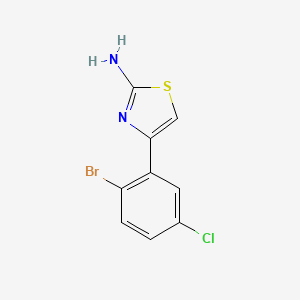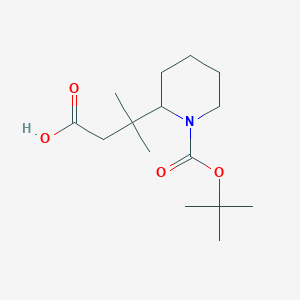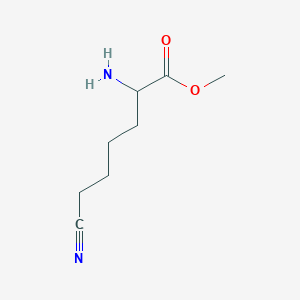
Methyl 2-amino-6-cyanohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-6-cyanohexanoate is an organic compound with the molecular formula C8H14N2O2. It is a derivative of hexanoic acid, featuring an amino group at the second position and a cyano group at the sixth position. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-6-cyanohexanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with an appropriate amine under solvent-free conditions at room temperature . Another method involves stirring the reactants at elevated temperatures, such as 70°C, followed by cooling to room temperature . These methods are efficient and yield the desired product with minimal purification steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
Methyl 2-amino-6-cyanohexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Amides or other substituted derivatives.
科学研究应用
Methyl 2-amino-6-cyanohexanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of methyl 2-amino-6-cyanohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
相似化合物的比较
Methyl 2-amino-6-cyanohexanoate can be compared with other similar compounds, such as:
Aminocaproic acid: A derivative of hexanoic acid with an amino group at the sixth position.
Ethyl 6-amino-5-cyano-2-methyl-4-pyran-3-carboxylate: A compound with a similar cyano and amino functional group arrangement but with a pyran ring structure, leading to different chemical properties and biological activities.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H14N2O2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
methyl 2-amino-6-cyanohexanoate |
InChI |
InChI=1S/C8H14N2O2/c1-12-8(11)7(10)5-3-2-4-6-9/h7H,2-5,10H2,1H3 |
InChI 键 |
QPLQPAJMYWMETC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CCCCC#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


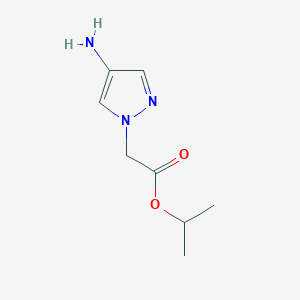
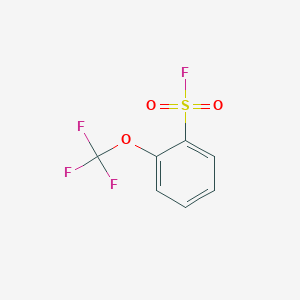
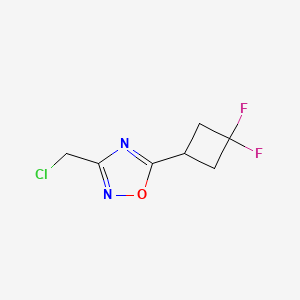
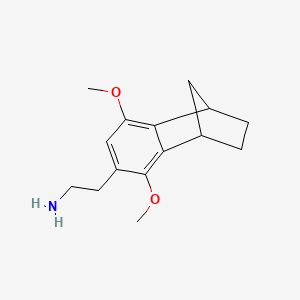
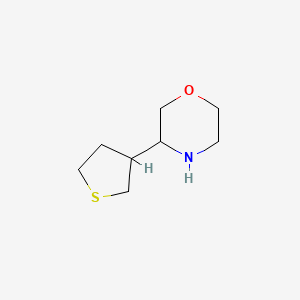
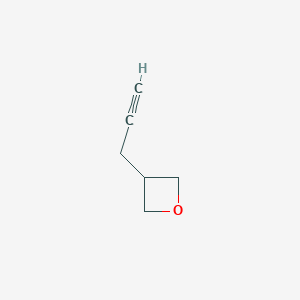
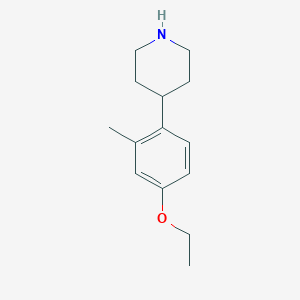
![6-Thiaspiro[4.5]decan-9-aminehydrochloride](/img/structure/B13535243.png)
![3-[(Methylsulfanyl)methyl]morpholine](/img/structure/B13535244.png)
![Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine](/img/structure/B13535250.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone](/img/structure/B13535255.png)
